Cas no 5396-50-9 (2-(tert-butylsulfanyl)ethan-1-ol)
2-(tert-butylsulfanyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Ethanol,2-[(1,1-dimethylethyl)thio]-
- 2-(tert-butylthio)ethanol
- 2-tert-butylsulfanylethanol
- (2-Hydroxy-aethyl)-tert.-butyl-sulfid
- 2-(tert-butylsulfanyl)ethan-1-ol
- 2-(tert-butylsulfanyl)ethanol
- 2-tert-butylsulfanyl-ethanol
- AC1L2X9M
- AC1Q7DAU
- CTK4J9115
- NSC2241
- tert-butyl 2-hydroxyethyl sulfide
- tert-butyl-(2-hydroxyethyl)sulfide
- AKOS008979443
- AT13948
- DTXSID00202249
- NS00032895
- Z71305457
- 2-(TERT-BUTYLTHIO)ETHAN-1-OL
- EN300-75980
- SCHEMBL1149132
- Ethanol, 2-[(1,1-dimethylethyl)thio]-
- EINECS 226-413-8
- CS-0202198
- Ethanol, 2-(tert-butylthio)-
- NSC 2241
- 626G7CM9HP
- 2-[(1,1-dimethylethyl)thio]ethanol
- 5396-50-9
- NSC-2241
- 2-t-butylthioethanol
- INULQKSPBVGHOU-UHFFFAOYSA-N
-
- Inchi: 1S/C6H14OS/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3
- InChI Key: INULQKSPBVGHOU-UHFFFAOYSA-N
- SMILES: S(CCO)C(C)(C)C
Computed Properties
- Exact Mass: 134.07662
- Monoisotopic Mass: 134.07653624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- PSA: 20.23
- LogP: 1.51040
2-(tert-butylsulfanyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T205578-25mg |
2-(tert-butylsulfanyl)ethan-1-ol |
5396-50-9 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T205578-50mg |
2-(tert-butylsulfanyl)ethan-1-ol |
5396-50-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | T205578-250mg |
2-(tert-butylsulfanyl)ethan-1-ol |
5396-50-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1272868-50mg |
2-(tert-Butylthio)ethanol |
5396-50-9 | 95% | 50mg |
¥1152.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1272868-100mg |
2-(tert-Butylthio)ethanol |
5396-50-9 | 95% | 100mg |
¥1490.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1272868-250mg |
2-(tert-Butylthio)ethanol |
5396-50-9 | 95% | 250mg |
¥2088.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1272868-500mg |
2-(tert-Butylthio)ethanol |
5396-50-9 | 95% | 500mg |
¥3924.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1272868-1g |
2-(tert-Butylthio)ethanol |
5396-50-9 | 95% | 1g |
¥5652.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1272868-2.5g |
2-(tert-Butylthio)ethanol |
5396-50-9 | 95% | 2.5g |
¥11052.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1272868-5g |
2-(tert-Butylthio)ethanol |
5396-50-9 | 95% | 5g |
¥16344.00 | 2024-05-09 |
2-(tert-butylsulfanyl)ethan-1-ol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-(tert-butylsulfanyl)ethan-1-ol
Recent Advances in the Study of 2-(tert-butylsulfanyl)ethan-1-ol (CAS: 5396-50-9) in Chemical Biology and Pharmaceutical Research
The compound 2-(tert-butylsulfanyl)ethan-1-ol (CAS: 5396-50-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a versatile intermediate in organic synthesis and its promising bioactivity in various disease models.
One of the key advancements in the study of 2-(tert-butylsulfanyl)ethan-1-ol is its synthesis via novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, one-pot synthesis route using palladium-catalyzed cross-coupling reactions, which significantly improved yield and purity compared to traditional methods. The study also explored the compound's stability under physiological conditions, revealing its potential for further pharmaceutical development. These findings are particularly relevant for researchers aiming to scale up production for preclinical studies.
In terms of biological activity, recent investigations have focused on the compound's interaction with cellular targets. A groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 2-(tert-butylsulfanyl)ethan-1-ol exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. The study utilized molecular docking and kinetic assays to elucidate the mechanism of inhibition, suggesting its potential as an anti-inflammatory agent. Furthermore, in vitro experiments demonstrated low cytotoxicity, making it a promising candidate for further drug development.
Another area of interest is the compound's potential application in oncology. A 2024 preprint from ChemRxiv highlighted its role in modulating redox balance in cancer cells, leading to selective apoptosis in tumor models. The study employed advanced spectroscopic techniques to track the compound's intracellular distribution and metabolic fate, providing valuable insights into its pharmacokinetic profile. These results underscore the need for further in vivo studies to validate its efficacy and safety.
Despite these promising findings, challenges remain in the development of 2-(tert-butylsulfanyl)ethan-1-ol as a therapeutic agent. Recent reviews in Expert Opinion on Drug Discovery (2023) have pointed out the need for more comprehensive toxicological studies and formulation optimization to address issues such as bioavailability and metabolic stability. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, the latest research on 2-(tert-butylsulfanyl)ethan-1-ol (CAS: 5396-50-9) highlights its multifaceted potential in chemical biology and drug discovery. From innovative synthesis methods to promising biological activities, this compound represents a valuable subject for ongoing and future studies. Researchers are encouraged to explore its applications further, particularly in inflammation and oncology, while addressing the remaining challenges in its development pipeline.
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